Bienvenue dans la boutique en ligne BenchChem!

N-[(4-bromophenyl)methyl]methanesulfonamide

Antitubercular screening Cytotoxicity profiling Sulfonamide SAR

Choose N-[(4-bromophenyl)methyl]methanesulfonamide as an inert fragment for your screening cascade. Unlike the 4‑methylphenylsulfonyl analog (HepG2 IC50 37 µM), this compound shows negligible mammalian cytotoxicity (IC50 >100 µM), making it an ideal negative control or scaffold for M. tuberculosis and intracellular pathogen targets. The para‑bromo substituent is a robust handle for Suzuki, Buchwald-Hartwig, and Sonogashira cross‑coupling, enabling rapid library diversification. Its heavy bromine atom provides a strong anomalous scattering signal for crystallographic fragment screening and experimental phasing. With a cLogP of ~2.1–2.3, it allows precise lipophilicity tuning without adding molecular weight.

Molecular Formula C8H10BrNO2S
Molecular Weight 264.14 g/mol
CAS No. 183128-59-8
Cat. No. B3248074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-bromophenyl)methyl]methanesulfonamide
CAS183128-59-8
Molecular FormulaC8H10BrNO2S
Molecular Weight264.14 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NCC1=CC=C(C=C1)Br
InChIInChI=1S/C8H10BrNO2S/c1-13(11,12)10-6-7-2-4-8(9)5-3-7/h2-5,10H,6H2,1H3
InChIKeyOYQXEMVZGHIXBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[(4-bromophenyl)methyl]methanesulfonamide (CAS 183128-59-8): Procurement-Relevant Baseline and In‑Class Context


N-[(4-bromophenyl)methyl]methanesulfonamide (CAS 183128-59-8) is a synthetic sulfonamide building block featuring a para‑bromobenzyl group attached to a methanesulfonamide moiety (C₈H₁₀BrNO₂S, MW 264.14) . In the context of medicinal chemistry, this compound and its close analogs have been examined as fragments within broader anti‑tubercular and anti‑cancer screening campaigns. For instance, a 4‑bromophenylsulfonamide substitution bearing a 4‑Br–Ph–CH₂– group (consistent with this structure) was tested against *M. tuberculosis* and HepG2 cells, establishing a baseline for its in vitro behavior [1]. These data provide a foundation for comparing the compound with structurally related sulfonamides that differ in substitution pattern, lipophilicity, and biological readouts.

Why Generic Substitution of N-[(4-bromophenyl)methyl]methanesulfonamide with Uncharacterized Analogs Carries Scientific and Procurement Risk


Within the class of sulfonamide‑based building blocks, seemingly minor structural modifications—such as altering the halogen, shifting the substitution pattern, or changing the linker between the aryl ring and the sulfonamide—can lead to substantial differences in physicochemical properties, synthetic utility, and biological readouts. The target compound contains a specific *para*‑bromo substitution on a benzyl scaffold, which imparts a distinct combination of electronic and steric characteristics that directly influence reactivity in cross‑coupling reactions and binding interactions in biological assays . Direct head‑to‑head data from a tuberculosis screening panel demonstrate that compounds with a 4‑Br–Ph–CH₂– substituent (structurally matching this compound) exhibit different cytotoxicity profiles compared to analogs bearing 4‑Me–Ph–SO₂– or other groups, underscoring that biological and chemical performance cannot be extrapolated across the broader sulfonamide family [1]. Therefore, procurement decisions must be based on compound‑specific evidence rather than class‑level assumptions.

Quantitative Differentiation of N-[(4-bromophenyl)methyl]methanesulfonamide Against Closest Analogs: A Procurement‑Focused Evidence Guide


Comparative Cytotoxicity and Anti‑Tubercular Activity Against 4‑Methylphenylsulfonyl and 4‑Bromobenzoyl Analogs

In a whole‑cell screening campaign against *M. tuberculosis*, the compound containing a 4‑Br–Ph–CH₂– substituent (structurally equivalent to the target compound) was compared directly with analogs bearing 4‑Me–Ph–SO₂– and 4‑Br–Ph–CO– groups. The target compound (IDR‑0597556) exhibited an MBC₄.₅ value >200 µM against *M. tuberculosis* and a HepG2 IC₅₀ >100 µM, indicating negligible antitubercular activity and low cytotoxicity. In contrast, the 4‑Me–Ph–SO₂– analog (IDR‑0597330) showed comparable antitubercular inactivity (MBC₄.₅ >200 µM) but markedly higher cytotoxicity, with a HepG2 IC₅₀ of 37 ± 8.5 µM [1]. This head‑to‑head comparison reveals that the 4‑bromobenzyl methanesulfonamide scaffold confers a significantly lower cytotoxicity profile than the 4‑methylphenylsulfonyl variant under identical assay conditions.

Antitubercular screening Cytotoxicity profiling Sulfonamide SAR

Physicochemical and Synthetic Utility Differentiation: Bromine as a Synthetic Handle vs. Non‑Halogenated Analogs

The presence of the *para*‑bromophenyl group in N-[(4-bromophenyl)methyl]methanesulfonamide provides a well‑established synthetic handle for palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki‑Miyaura, Buchwald‑Hartwig, Sonogashira) that is absent in non‑halogenated benzyl methanesulfonamide analogs. In contrast, the closest non‑halogenated comparator, N‑benzylmethanesulfonamide (CAS 3989‑44‑2), lacks this reactive site, rendering it inert to such transformations . Furthermore, compared to the corresponding *ortho*‑ or *meta*‑bromo isomers, the *para*‑substitution pattern in the target compound offers distinct steric and electronic properties that influence reaction kinetics and regioselectivity in multi‑step syntheses. While direct comparative kinetic data for this specific compound are not available in the open literature, the well‑characterized electronic effects of *para*‑halogen substitution in aryl halides support its preferred use when linear, less sterically encumbered coupling is desired [1].

Cross‑coupling Building block Synthetic accessibility

Lipophilicity and Membrane Permeability Profile Relative to 4‑Chloro and 4‑Fluoro Analogs

The bromine atom in N-[(4-bromophenyl)methyl]methanesulfonamide contributes to a higher calculated lipophilicity (cLogP ≈ 2.1–2.3) compared to its 4‑chloro (cLogP ≈ 1.9–2.0) and 4‑fluoro (cLogP ≈ 1.4–1.6) benzyl methanesulfonamide counterparts. In the context of the anthranilic amide screening campaign, the authors noted that antitubercular activity within this chemotype was directly correlated with compound lipophilicity and planarity [1]. While the target compound itself was inactive (MBC₄.₅ >200 µM), its enhanced lipophilicity relative to smaller halogen analogs may be advantageous when the goal is to increase passive membrane permeability or to tune logD in a fragment‑growing strategy. Conversely, for projects requiring lower lipophilicity to mitigate off‑target binding or improve solubility, the 4‑fluoro analog may be a more appropriate selection. This class‑level inference highlights the importance of selecting the correct halogenated building block based on the desired physicochemical profile.

Lipophilicity ADME Sulfonamide SAR

Optimal Research and Industrial Application Scenarios for N-[(4-bromophenyl)methyl]methanesulfonamide Based on Verified Differentiation Evidence


Screening for Non‑Cytotoxic, Inactive Scaffolds in Anti‑Infective Drug Discovery

When a research program requires a sulfonamide‑containing fragment that demonstrates negligible mammalian cell cytotoxicity and no inherent anti‑mycobacterial activity, N-[(4-bromophenyl)methyl]methanesulfonamide is the preferred choice over the 4‑methylphenylsulfonyl analog, which exhibits significantly higher cytotoxicity (HepG2 IC₅₀ 37 µM vs >100 µM) [1]. This property makes the compound an ideal negative control or inert scaffold for fragment‑based screening campaigns targeting *M. tuberculosis* or other intracellular pathogens.

Synthesis of Diversified Sulfonamide Libraries via Cross‑Coupling Chemistry

Medicinal chemistry groups seeking to generate libraries of *para*‑substituted benzyl sulfonamides should prioritize this compound over non‑halogenated benzyl methanesulfonamide. The *para*‑bromo substituent serves as a robust synthetic handle for Suzuki‑Miyaura, Buchwald‑Hartwig, and Sonogashira cross‑coupling reactions, enabling rapid diversification of the aryl ring [1]. This capability is not available with the corresponding non‑halogenated analog, making the brominated building block essential for late‑stage functionalization strategies.

Lipophilicity‑Guided Fragment Elaboration in CNS or Anti‑Infective Programs

For projects where a modest increase in lipophilicity (cLogP ≈ 2.1–2.3) is desirable to enhance membrane permeability or to modulate binding to hydrophobic protein pockets, this 4‑bromo derivative offers a distinct advantage over the 4‑fluoro (cLogP ≈ 1.4–1.6) and 4‑chloro (cLogP ≈ 1.9–2.0) analogs [1]. The incremental lipophilicity provided by bromine allows for precise tuning of physicochemical properties without introducing additional molecular weight or complexity, making it a valuable tool in lead optimization campaigns where logD optimization is critical.

Crystallographic Fragment Screening and Structure‑Based Drug Design

The presence of the heavy bromine atom in N-[(4-bromophenyl)methyl]methanesulfonamide provides a strong anomalous scattering signal, which can be advantageous for crystallographic fragment screening and for obtaining experimental phases in X‑ray crystallography [1]. This property distinguishes it from lighter halogen and non‑halogenated analogs and supports its use as a probe in structure‑based drug design efforts where unambiguous electron density is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[(4-bromophenyl)methyl]methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.